Ethyl 2-methyl-2,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate
Description
Properties
Molecular Formula |
C9H11N3O2 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
ethyl 2-methyl-4H-pyrrolo[3,2-c]pyrazole-5-carboxylate |
InChI |
InChI=1S/C9H11N3O2/c1-3-14-9(13)7-4-6-8(10-7)5-12(2)11-6/h4-5,10H,3H2,1-2H3 |
InChI Key |
XCBIDBFFRRWGSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=NN(C=C2N1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-2,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,3-dicarbonyl compounds with hydrazines, followed by cyclocondensation . The reaction conditions often include the use of catalysts such as iodine or ceric ammonium nitrate (CAN) and may be conducted under ultrasound irradiation to enhance yields .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as multicomponent reactions or continuous flow synthesis. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-2,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 2-methyl-2,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-methyl-2,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole derivatives exhibit significant variations in biological activity, physicochemical properties, and synthetic accessibility depending on their substituents and ring fusion patterns. Below is a detailed comparison of Ethyl 2-methyl-2,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate with analogous compounds:
Structural Analogues in Pyrrolo-Pyrazole Family
Ethyl 1-methyl-4H-pyrrolo[3,2-b]pyrrole-5-carboxylate Key Differences: The pyrrolo[3,2-b]pyrrole core differs in ring fusion (positions 3,2-b vs. 3,2-c), altering electronic distribution. Synthesis Yield: 54%, significantly lower than other derivatives due to steric hindrance during cyclization .
Ethyl 1-methyl-6H-pyrrolo[2,3-c]pyrazole-5-carboxylate Key Differences: The pyrrolo[2,3-c]pyrazole fusion shifts the nitrogen positions, reducing aromatic stabilization. Synthesis Yield: 18%, the lowest among reported analogues, attributed to competing side reactions . Applications: No direct biological data, but molecular docking studies suggest weaker binding to bacterial enzymes compared to the target compound .
Ethyl 5-(3-aminophenyl)-1-(3-cyano-4-methyl-5-phenylpyrrol-2-yl)-2-methylpyrrole-3-carboxylate Key Differences: Incorporates an aminophenyl substituent and cyano group, enhancing polarity and hydrogen-bonding capacity. Molecular Weight: 362.42 g/mol vs. 436.42 g/mol for the target compound (), indicating higher complexity in the latter . Applications: Demonstrated antifungal activity in preliminary screenings .
Functional Analogues in Corrosion Inhibition
EPP-1 (Ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3-C]pyrazole-5-carboxylate) Key Differences: Pyrano-pyrazole fusion instead of pyrrolo-pyrazole, with a p-tolyl group enhancing hydrophobicity. Efficiency: 92% corrosion inhibition at 0.1 M HCl, outperforming the target compound in acidic environments .
EPP-3 (Ethyl 6-amino-3-methyl-4-(3-nitrophenyl)-2,4-dihydropyrano[2,3-C]pyrazole-5-carboxylate) Key Differences: Nitro group increases electron-withdrawing effects, improving adsorption on metal surfaces. Efficiency: 88% inhibition, slightly lower than EPP-1 but higher than non-nitrated analogues .
Data Tables
Research Findings and Mechanistic Insights
- Synthetic Challenges: The target compound’s synthesis is less efficient than pyrano-pyrazole derivatives (e.g., EPP-1) due to steric effects in pyrrolo-pyrazole cyclization .
- Biological Activity : The methyl group at the 2-position enhances metabolic stability compared to unsubstituted analogues, but the ester group limits membrane permeability .
- Corrosion Inhibition: Pyrano-pyrazole derivatives (EPP series) outperform pyrrolo-pyrazoles in acidic environments due to stronger adsorption via amino and nitro groups .
Biological Activity
Ethyl 2-methyl-2,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate (CAS No. 1390633-38-1) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological profile.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C9H11N3O2
- Molecular Weight : 181.21 g/mol
The compound features a dihydropyrrolo structure that contributes to its unique biological activities.
1. Antiparasitic Activity
Recent studies have indicated that derivatives of pyrrolo-pyrazoles exhibit significant antiparasitic activity. This compound has been evaluated for its efficacy against various parasitic infections.
- Case Study : A study demonstrated that similar compounds in the class showed EC50 values ranging from 0.010 μM to 0.577 μM against specific parasitic strains, suggesting a potential for this compound to exhibit comparable activity .
2. Anti-inflammatory Properties
Pyrazole derivatives are known for their anti-inflammatory effects, often through inhibition of cyclooxygenase (COX) enzymes.
- Research Findings : Compounds similar to this compound have shown selective inhibition of COX-1 and COX-2 enzymes. For instance, certain derivatives demonstrated an anti-inflammatory profile with an edema inhibition percentage significantly higher than traditional NSAIDs .
| Compound | COX-2 Inhibition (SI) | Edema Inhibition (%) |
|---|---|---|
| Compound A | 8.22 | 62% |
| Compound B | 9.31 | 71% |
3. Anticancer Potential
The compound's structural similarities to known anticancer agents suggest potential activity against cancer cell lines.
- Mechanism of Action : this compound may exert its effects through the modulation of signaling pathways involved in cell proliferation and apoptosis. Preliminary data indicate that related compounds have shown promise in inhibiting tumor growth in vitro .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential.
1. Metabolic Stability
Studies on similar compounds highlight the importance of metabolic stability in enhancing bioavailability. For example:
- Findings : Compounds with increased lipophilicity often demonstrate improved metabolic stability in human liver microsomes . The metabolic stability of this compound should be investigated further to optimize its pharmacological profile.
2. Toxicity Profile
Toxicity assessments are essential for determining safety margins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
